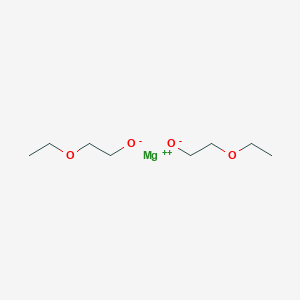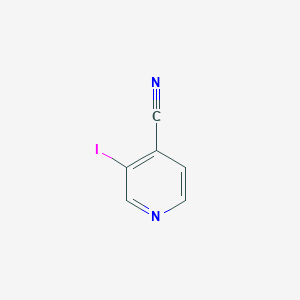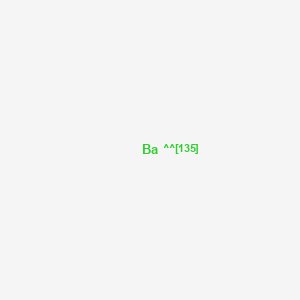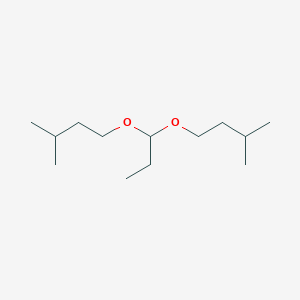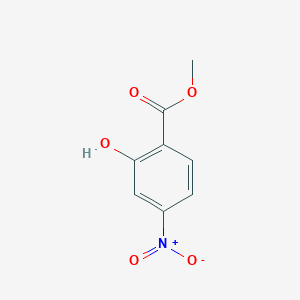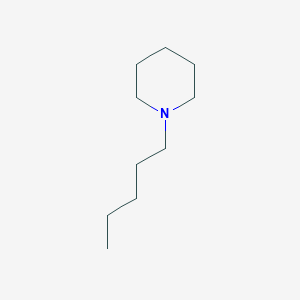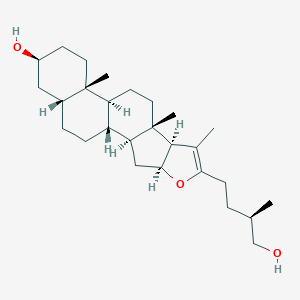
Pseudosmilagenin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pseudosmilagenin is a synthetic peptide that has gained significant attention in the scientific community due to its potential applications in research related to skin aging and wound healing. This peptide is a mimic of a natural protein called Smilagenin, which is known for its ability to promote collagen synthesis and improve skin elasticity. Pseudosmilagenin is synthesized using solid-phase peptide synthesis and has been shown to have similar effects as Smilagenin.
Mécanisme D'action
Pseudosmilagenin works by stimulating the production of collagen, which is a protein that gives skin its elasticity and strength. Collagen synthesis is essential for maintaining youthful-looking skin, and pseudosmilagenin has been shown to promote collagen synthesis through the activation of specific signaling pathways. Additionally, this peptide has been shown to increase the production of growth factors, which can help promote wound healing.
Effets Biochimiques Et Physiologiques
Pseudosmilagenin has several biochemical and physiological effects, including the stimulation of collagen synthesis, the promotion of wound healing, and the improvement of skin elasticity. This peptide has been shown to activate specific signaling pathways that are involved in collagen synthesis and can also increase the production of growth factors, which are essential for wound healing.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using pseudosmilagenin in lab experiments is that it is a synthetic peptide that can be easily synthesized and purified. Additionally, this peptide has been shown to have similar effects as Smilagenin, which is a natural protein that is difficult to obtain in large quantities. However, one of the limitations of using pseudosmilagenin is that its effects may vary depending on the cell type and experimental conditions used.
Orientations Futures
There are several future directions for research related to pseudosmilagenin, including the investigation of its effects on different cell types and the optimization of its synthesis method. Additionally, further studies are needed to determine the optimal concentration and treatment duration of pseudosmilagenin for promoting collagen synthesis and wound healing. Finally, the potential applications of pseudosmilagenin in the development of cosmetic and therapeutic products should be explored further.
Méthodes De Synthèse
Pseudosmilagenin is synthesized using solid-phase peptide synthesis, which involves coupling amino acids together in a specific sequence. The process starts with the attachment of the first amino acid to a solid support, followed by the addition of subsequent amino acids in a specific order. The peptide chain is then cleaved from the solid support and purified to obtain the final product.
Applications De Recherche Scientifique
Pseudosmilagenin has potential applications in scientific research related to skin aging and wound healing. Studies have shown that this peptide can stimulate collagen synthesis and improve skin elasticity, which can help reduce the appearance of fine lines and wrinkles. Additionally, pseudosmilagenin has been shown to promote wound healing by increasing the production of growth factors and enhancing cell migration.
Propriétés
Numéro CAS |
11005-21-3 |
|---|---|
Nom du produit |
Pseudosmilagenin |
Formule moléculaire |
C27H44O3 |
Poids moléculaire |
416.6 g/mol |
Nom IUPAC |
(1R,2S,4S,8S,9S,12S,13S,16S,18R)-6-[(3R)-4-hydroxy-3-methylbutyl]-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-6-en-16-ol |
InChI |
InChI=1S/C27H44O3/c1-16(15-28)5-8-23-17(2)25-24(30-23)14-22-20-7-6-18-13-19(29)9-11-26(18,3)21(20)10-12-27(22,25)4/h16,18-22,24-25,28-29H,5-15H2,1-4H3/t16-,18-,19+,20-,21+,22+,24+,25+,26+,27+/m1/s1 |
Clé InChI |
IQDKIMJGXXRZGR-HUEIYZRMSA-N |
SMILES isomérique |
CC1=C(O[C@@H]2[C@H]1[C@]3(CC[C@H]4[C@H]([C@@H]3C2)CC[C@H]5[C@@]4(CC[C@@H](C5)O)C)C)CC[C@@H](C)CO |
SMILES |
CC1=C(OC2C1C3(CCC4C(C3C2)CCC5C4(CCC(C5)O)C)C)CCC(C)CO |
SMILES canonique |
CC1=C(OC2C1C3(CCC4C(C3C2)CCC5C4(CCC(C5)O)C)C)CCC(C)CO |
Synonymes |
Pseudosmilagenin |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



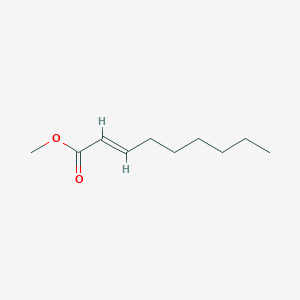
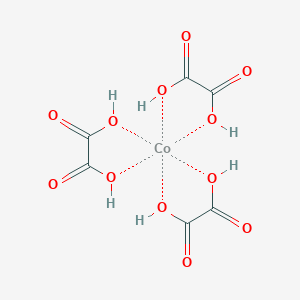
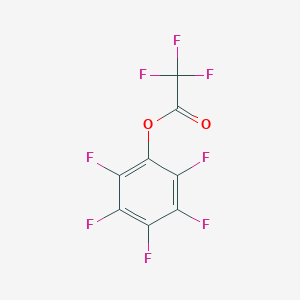
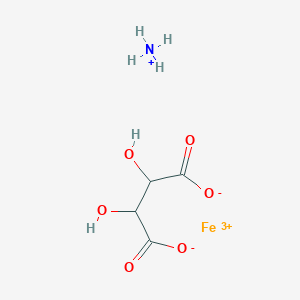
![3-[Methyl(3-methylsulfonyloxypropyl)amino]propyl methanesulfonate](/img/structure/B89179.png)
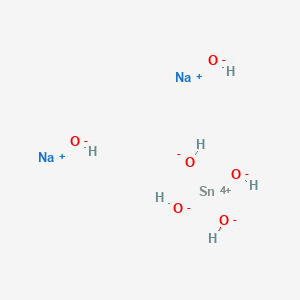

![5-Ethoxy-2-phenyl-2H-naphtho[1,8-bc]thiophene](/img/structure/B89188.png)
